

"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate"

IR spectroscopy data

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Compound of Interest

Compound Name: *tert-Butyl (4-(hydroxymethyl)phenyl)carbamate*

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An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of **tert-Butyl (4-(hydroxymethyl)phenyl)carbamate**

Introduction

tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, also known as N-Boc-4-aminobenzyl alcohol, is a bifunctional organic compound widely utilized in chemical synthesis, particularly in the fields of medicinal chemistry and materials science.^{[1][2][3]} Its structure incorporates a Boc-protected amine and a primary alcohol, making it a valuable building block for introducing a protected amino group or for further functionalization at the hydroxyl moiety.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. It provides a rapid, non-destructive method to identify the key functional groups present within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.^[4] This guide offers a comprehensive examination of the IR spectroscopic analysis of **tert-butyl (4-(hydroxymethyl)phenyl)carbamate**, detailing the experimental protocol, spectral interpretation, and the causality behind the observed absorption bands.

Molecular Structure and Vibrational Characteristics

The utility of IR spectroscopy in analyzing this compound lies in its ability to distinctly identify the vibrations of its constituent functional groups. The key structural features are the carbamate

group (N-H and C=O), the hydroxyl group (O-H), the aromatic ring (C=C and C-H), and the aliphatic moieties (tert-butyl and methylene C-H). Each of these groups possesses characteristic vibrational frequencies that serve as a unique molecular fingerprint.

Caption: Molecular structure with key functional groups highlighted.

Experimental Protocol: Acquiring the FT-IR Spectrum

For a solid sample like **tert-butyl (4-(hydroxymethyl)phenyl)carbamate**, the Attenuated Total Reflectance (ATR) and Thin Solid Film methods are highly effective. The following protocol details the Thin Solid Film method, chosen for its simplicity and minimal sample requirement.^[5] An alternative, the KBr pellet method, involves grinding the sample with dry potassium bromide and pressing it into a transparent disk.^{[6][7]}

Protocol: Thin Solid Film Method

- Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to warm up for at least 5-10 minutes to stabilize the source and detector.^[8]
- Background Scan: Before analyzing the sample, a background spectrum must be collected. This involves running a scan with nothing in the sample compartment. The instrument's software will store this spectrum of the ambient atmosphere (primarily CO₂ and water vapor) and subtract it from the sample spectrum to produce a clean, corrected result.^[8]
- Sample Preparation:
 - Place approximately 10-20 mg of the solid compound into a small vial or test tube.
 - Add a few drops of a volatile solvent in which the compound is soluble, such as methylene chloride or acetone, to completely dissolve the solid.^[5]
 - Using a pipette, place one or two drops of this solution onto the surface of a single, clean infrared-transparent salt plate (e.g., NaCl or KBr).^{[5][7]}
 - Causality: The solvent's role is to deposit a uniform, thin layer of the solid sample onto the plate. The solvent must be volatile to ensure it evaporates completely, leaving only the

analyte behind. Any residual solvent would show its own characteristic peaks, confounding the spectrum.

- **Film Formation:** Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.^[5] The quality of this film is crucial; if it is too thick, the absorption peaks may be too intense ("flat-topped"), and if it is too thin, the peaks will be too weak.^[5]
- **Data Acquisition:**
 - Place the salt plate with the sample film into the spectrometer's sample holder.
 - Initiate the sample scan using the instrument's software. The process typically takes a few seconds to a minute.^[8]
- **Post-Analysis:**
 - Once the spectrum is obtained, remove the salt plate.
 - Thoroughly clean the plate with a suitable solvent (e.g., acetone) and a soft tissue to remove all traces of the sample.^{[5][7]}
 - Store the cleaned plate in a desiccator to protect it from atmospheric moisture.

Data Analysis and Spectral Interpretation

The resulting IR spectrum is a plot of percent transmittance versus wavenumber (cm^{-1}).

Absorption bands point downwards. The spectrum is analyzed by assigning these bands to the vibrational modes of the molecule's functional groups.

Summary of Characteristic Absorption Peaks

The following table summarizes the expected key absorption bands for **tert-butyl (4-(hydroxymethyl)phenyl)carbamate**, synthesized from established spectral data for its constituent functional groups.^{[6][9][10][11]}

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
~3400 - 3200	Strong, Broad	O-H Stretch (H-bonded)	Alcohol
~3350 - 3300	Medium, Sharp	N-H Stretch	Carbamate (Amide)
~3100 - 3010	Medium to Weak	C-H Stretch	Aromatic Ring
~2980 - 2850	Strong	C-H Stretch (asymmetric/sym)	Aliphatic (tert-Butyl, -CH ₂ -)
~1700 - 1680	Strong, Sharp	C=O Stretch (Amide I)	Carbamate
~1610, ~1510	Medium	C=C Stretch	Aromatic Ring
~1540 - 1520	Medium	N-H Bend & C-N Stretch (Amide II)	Carbamate
~1390 & ~1365	Medium-Strong	C-H Bend (gem-dimethyl)	tert-Butyl
~1250	Strong	C-N Stretch & C-O Stretch	Carbamate
~1040	Medium	C-O Stretch	Primary Alcohol
~830	Strong	C-H Out-of-plane Bend	1,4-Disubstituted Aromatic Ring

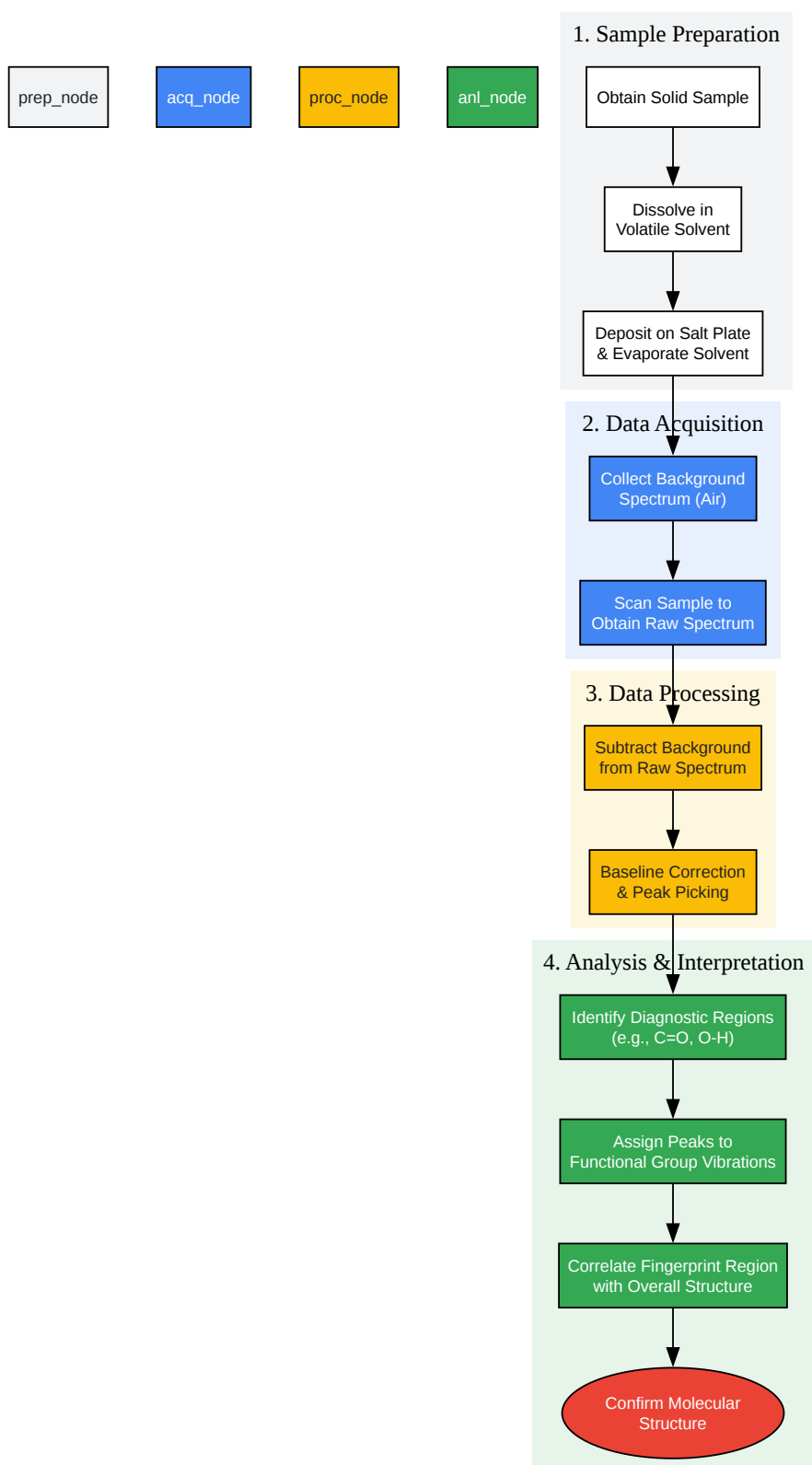
Detailed Interpretation

- The Hydroxyl and Amine Region (4000-3000 cm⁻¹): This region is dominated by stretching vibrations of O-H and N-H bonds. A very broad, strong absorption centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the alcohol group.^{[9][12]} Superimposed on this broad peak, a sharper, medium-intensity peak is expected around 3330 cm⁻¹ corresponding to the N-H stretch of the secondary carbamate.^{[6][10]} The broadness of the O-H peak is a direct result of intermolecular hydrogen bonding, a self-validating feature confirming the presence of the hydroxyl group in the solid state.

- The C-H Stretching Region ($3100\text{--}2850\text{ cm}^{-1}$): Two distinct types of C-H stretches are visible here. Weaker peaks appearing just above 3000 cm^{-1} are definitive markers for the C-H bonds on the aromatic ring.^{[9][11]} A set of strong, sharp peaks just below 3000 cm^{-1} arises from the asymmetric and symmetric stretching of the aliphatic C-H bonds in the tert-butyl and methylene ($-\text{CH}_2-$) groups.^[6]
- The Carbonyl Region ($1750\text{--}1650\text{ cm}^{-1}$): The most intense and diagnostically significant peak in this region is the C=O (carbonyl) stretch of the carbamate group, expected to appear as a strong, sharp band between $1700\text{--}1680\text{ cm}^{-1}$.^{[6][13]} This is often referred to as the Amide I band. Its high intensity is due to the large change in dipole moment during the stretching vibration. The exact position can be slightly lowered from a typical ester due to the resonance effect of the adjacent nitrogen atom.
- The Fingerprint Region ($1600\text{--}600\text{ cm}^{-1}$): This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.
 - Aromatic C=C Stretches: Peaks of medium intensity around 1610 cm^{-1} and 1510 cm^{-1} are characteristic of the carbon-carbon stretching vibrations within the benzene ring.^[9]
 - Amide II Band: A significant peak around 1530 cm^{-1} arises from a coupled vibration of the N-H bend and C-N stretch. This "Amide II" band is a hallmark of secondary amides and carbamates.^[6]
 - tert-Butyl Bending: The presence of the tert-butyl group is strongly confirmed by two characteristic C-H bending absorptions: a doublet of medium-to-strong intensity around 1390 cm^{-1} and 1365 cm^{-1} .^[6]
 - C-O Stretches: Strong absorptions in the $1300\text{--}1000\text{ cm}^{-1}$ range are due to C-O stretching vibrations. The carbamate group contributes a strong C-O stretch around 1250 cm^{-1} , coupled with the C-N stretch.^[6] The C-O stretch of the primary alcohol ($\text{Ar-CH}_2\text{-OH}$) typically appears as a medium-intensity band around 1040 cm^{-1} .^[9]
 - Aromatic C-H Bending: A strong peak around 830 cm^{-1} is indicative of the out-of-plane C-H bending ("wagging") for a 1,4-disubstituted (para) aromatic ring, providing crucial information about the substitution pattern.

Analytical Workflow

The logical flow from sample to final interpretation is a self-validating system, where each step builds upon the last to ensure an accurate and reliable result.



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Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectrum of **tert-butyl (4-(hydroxymethyl)phenyl)carbamate** provides a wealth of structural information. Through systematic analysis, one can authoritatively confirm the presence of all key functional groups: the broad O-H stretch of the alcohol, the N-H and strong C=O stretch of the carbamate, the aromatic C=C and C-H vibrations confirming the substituted benzene ring, and the characteristic bends of the tert-butyl group. By following a validated experimental protocol and applying established principles of spectral interpretation, FT-IR spectroscopy serves as a powerful and efficient tool for the verification and quality assessment of this important chemical intermediate.

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